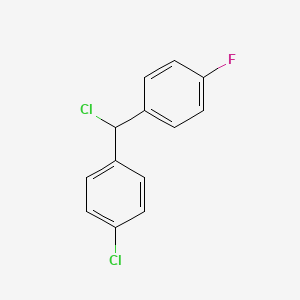

1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene, also known as CF3, is a chemical compound with the molecular formula C14H10Cl2F. It is a white crystalline powder that is used in scientific research for various purposes.

Aplicaciones Científicas De Investigación

1. Potential Calcium-Channel Antagonist Activity

A study investigated derivatives of 1,4-dihydropyridines, which include compounds structurally related to 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene, revealing their possible role as calcium modulatory properties. This insight indicates the potential for developing new pharmaceutical compounds with specific biological targets (Linden, Şafak, Şimşek, & Gündüz, 2011).

2. Photoheterolysis in Organic Synthesis

Research on photoheterolysis of haloanilines, closely related to this compound, demonstrated its application in organic synthesis. This process can lead to the formation of various organic compounds, highlighting its significance in synthetic chemistry (Fagnoni, Mella, & Albini, 1999).

3. Inhibitors in Crystal Structure Studies

A study analyzed the crystal structures of molecules including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, sharing similarities with this compound. These compounds have unique dihedral angles and distances, significant for understanding molecular interactions and crystal engineering (Li et al., 2005).

4. Application in Catalysis

A publication described the use of chloro(tetraphenylporphyrinato)iron as a catalyst in reactions involving derivatives of this compound. This research is essential for developing new catalytic methods in organic chemistry (Mbuvi & Woo, 2009).

Mecanismo De Acción

The mechanism of action of halogenated benzenes in chemical reactions often involves the breaking and forming of bonds. In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the benzene ring. In nucleophilic aromatic substitution reactions, a nucleophile replaces a halogen atom .

Safety and Hazards

Direcciones Futuras

The study and use of halogenated benzenes continue to be an active area of research. They are important intermediates in the synthesis of various organic compounds. Future research may focus on developing more efficient synthesis methods, studying their reactivity, and exploring their potential applications .

Propiedades

IUPAC Name |

1-chloro-4-[chloro-(4-fluorophenyl)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAHMFOVBVDJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)